molecular formula C22H28FN3O4 B2564823 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 1049439-84-0

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No. B2564823
M. Wt: 417.481
InChI Key: MTLWKKZCIBAKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzamide derivative with a piperazine ring and three methoxy groups attached to the benzene ring . It also contains a fluorophenyl group. These types of compounds are often found in pharmaceuticals and could have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring and the benzamide moiety would contribute to its three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring and the amide group could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature .

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

Research on compounds structurally related to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide has been focused on their application in positron emission tomography (PET) to study the serotonergic neurotransmission system. [^18F]p-MPPF, a derivative, acts as a 5-HT1A antagonist, enabling the detailed study of serotonin receptors through PET imaging. This application is crucial for understanding serotonin's role in various psychiatric and neurological disorders, demonstrating the compound's potential in both research and diagnostic contexts (Plenevaux et al., 2000).

Development of Brain Imaging Agents

Derivatives of the compound have been explored as potential brain imaging agents for PET. Studies on compounds like [(18)F]MPP3F have shown promising results, with significant brain uptake and potential for mapping serotonergic neurotransmission in vivo. These findings suggest a potential application in diagnosing and studying neurological diseases and conditions by providing a non-invasive means to observe brain activity and neurotransmitter dynamics (Mou et al., 2009).

Synthesis and Structural Modification for Enhanced Receptor Affinity

Research has also delved into the synthesis and structural modification of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide derivatives to enhance their affinity and selectivity for various receptors. These studies contribute to the development of more effective and selective ligands for dopamine and serotonin receptors, offering potential therapeutic applications in treating psychiatric and neurological disorders (Perrone et al., 2000).

Investigating Transporter-Mediated Excretion

Understanding the metabolism and excretion of these compounds is crucial for their development as therapeutic agents. Studies on derivatives like YM758 have elucidated their metabolites and investigated the renal and hepatic excretion pathways. This research is foundational for predicting the pharmacokinetics of potential drugs and assessing their safety profiles (Umehara et al., 2009).

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4/c1-28-19-14-16(15-20(29-2)21(19)30-3)22(27)24-8-9-25-10-12-26(13-11-25)18-6-4-17(23)5-7-18/h4-7,14-15H,8-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLWKKZCIBAKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

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